molecular formula C10H10BrFO B13592518 4-(2-Bromo-5-fluorophenyl)butanal

4-(2-Bromo-5-fluorophenyl)butanal

Cat. No.: B13592518
M. Wt: 245.09 g/mol
InChI Key: ZMJBHWOGYPQQCH-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-fluorophenyl)butanal is a halogenated aromatic aldehyde with a butanal backbone substituted at the fourth carbon with a 2-bromo-5-fluorophenyl group. This compound combines the reactivity of an aldehyde functional group with the electronic and steric effects of bromine (ortho) and fluorine (para) substituents on the aromatic ring.

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

4-(2-bromo-5-fluorophenyl)butanal

InChI

InChI=1S/C10H10BrFO/c11-10-5-4-9(12)7-8(10)3-1-2-6-13/h4-7H,1-3H2

InChI Key

ZMJBHWOGYPQQCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCC=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-fluorophenyl)butanal can be achieved through several methodsFor example, starting with 2-bromo-5-fluorobenzene, a Grignard reaction can be employed to introduce the butanal group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as bromination, fluorination, and aldehyde formation, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-fluorophenyl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Bromo-5-fluorophenyl)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-fluorophenyl)butanal depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The bromine and fluorine substituents can influence the reactivity and selectivity of the compound in various transformations .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Compound Name Molecular Weight (g/mol) Substituents CAS Number (if available) Key Properties/Applications
4-(2-Bromo-5-fluorophenyl)butanal ~245 (estimated) 2-Br, 5-F on phenyl N/A High lipophilicity; potential synthetic intermediate
4-(4-Fluorophenyl)butanal 166.19 4-F on phenyl 925442-73-5 Lab reagent; discontinued commercial use
4-(n-Heptyloxy)butanal ~186 (estimated) n-heptyloxy chain N/A Pheromone component in beetles
Butyraldehyde (Butanal) 72.11 Unsubstituted 123-72-8 Volatile; industrial solvent

Substituent Effects on Properties

  • Molecular Weight and Boiling Points :
    The bromo-fluoro derivative (estimated MW ~245) has a significantly higher molecular weight than 4-(4-fluorophenyl)butanal (166.19 g/mol) or butyraldehyde (72.11 g/mol). This increase correlates with higher boiling points due to enhanced van der Waals forces and dipole interactions.

  • Lipophilicity and Solubility: Bromine’s polarizability and hydrophobicity reduce aqueous solubility compared to fluorine-only analogs. For instance, 4-(4-fluorophenyl)butanal may exhibit moderate solubility in polar solvents, while the bromo-fluoro analog is likely more soluble in non-polar media.
  • Reactivity: Aldehyde Reactivity: Fluorine’s electron-withdrawing effect activates the aldehyde group toward nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the ortho-bromo substituent may slow reactions requiring spatial accessibility.

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